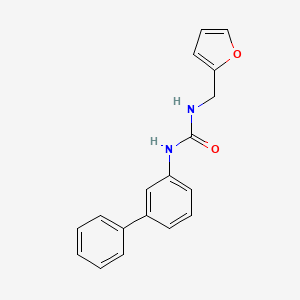

1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea

CAS No.: 6298-33-5

Cat. No.: VC18756983

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6298-33-5 |

|---|---|

| Molecular Formula | C18H16N2O2 |

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | 1-(furan-2-ylmethyl)-3-(3-phenylphenyl)urea |

| Standard InChI | InChI=1S/C18H16N2O2/c21-18(19-13-17-10-5-11-22-17)20-16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20,21) |

| Standard InChI Key | OJZLVCSSTHGBHF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CO3 |

Introduction

Chemical Identity and Basic Properties

1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea belongs to the urea family, a class of organic compounds featuring a carbonyl group flanked by two amine groups. Its structure integrates a furan-2-ylmethyl moiety and a 3-phenylphenyl group, conferring unique electronic and steric properties. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 6298-33-5 | |

| Molecular Formula | ||

| Molecular Weight | 292.33 g/mol | |

| ChEMBL ID | CHEMBL2140953 | |

| NSC Number | 45945 |

Synonyms for this compound include MLS002608749, NSC45945, and HMS3078J19, reflecting its presence in diverse chemical registries .

Physicochemical Characteristics

-

LogP (Partition Coefficient): ~3.2, indicating moderate lipophilicity.

-

Hydrogen Bond Donors/Acceptors: 2 donors (urea NH groups) and 3 acceptors (urea carbonyl and furan oxygen) .

Experimental characterization via NMR and IR spectroscopy would clarify functional group interactions and confirm the proposed structure.

| Parameter | Recommendation | Source |

|---|---|---|

| Handling | Use personal protective equipment; avoid inhalation | |

| Storage | Keep in a cool, dry environment | |

| Disposal | Follow local hazardous waste regulations |

No acute toxicity data are available, necessitating caution during handling.

Future Research Directions

-

Synthetic Optimization: Develop scalable methods to improve yield and purity.

-

Biological Profiling: Screen against cancer cell lines and microbial pathogens.

-

Structure-Activity Relationships (SAR): Modify substituents to enhance potency or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume